Product packaging for Valeraldehyde(Cat. No.:CAS No. 110-62-3)

Valeraldehyde

Cat. No.: B050692
CAS No.: 110-62-3
M. Wt: 86.13 g/mol
InChI Key: HGBOYTHUEUWSSQ-UHFFFAOYSA-N
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Description

Valeraldehyde (pentanal) is a straight-chain, five-carbon aldehyde that serves as a fundamental building block and key intermediate in a wide array of research applications. Its primary value lies in organic synthesis, where it acts as a pivotal precursor for the production of valeric acid, amyl alcohols, and various Schiff bases. Furthermore, it is extensively utilized in the study of flavor and fragrance chemistry, contributing green, fruity, and nutty notes that are critical for modeling and developing complex aroma profiles. From a materials science perspective, this compound is a key monomer in the synthesis of synthetic resins and plasticizers, allowing researchers to manipulate polymer properties. Its mechanism of action is characterized by the reactivity of its carbonyl group, which readily undergoes nucleophilic addition, oxidation, and reduction reactions, as well as condensation reactions to form more complex molecular architectures. This compound is essential for investigating reaction kinetics, exploring new catalytic processes, and developing novel synthetic methodologies in academic and industrial laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O<br>C5H10O<br>CH3(CH2)3CHO B050692 Valeraldehyde CAS No. 110-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentanal
Source PubChem
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InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBOYTHUEUWSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O, Array
Record name VALERALDEHYDE
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DSSTOX Substance ID

DTXSID7021653
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Molecular Weight

86.13 g/mol
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Physical Description

Valeraldehyde appears as a colorless liquid. Slightly soluble in water and less dense than water. Flash point 54 °F. Vapors heavier than air. Used to make artificial flavorings and rubber., Liquid, Colorless liquid with a strong, acrid, pungent odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, Colorless liquid with a strong, acrid, pungent odor.
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Record name Valeraldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/277/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

216 to 217 °F at 760 mmHg (NTP, 1992), 103 °C, 102.00 to 103.00 °C. @ 760.00 mm Hg, 217 °F
Record name VALERALDEHYDE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentanal
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Record name Pentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031206
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name VALERALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name N-VALERALDEHYDE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0652.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

53.6 °F (NTP, 1992), 12 °C, 53.6 °F (Closed cup), 54 °F (12 °C) open cup, 12 °C o.c., 53.6 °F, 54 °F
Record name VALERALDEHYDE
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Record name n-Valeraldehyde
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VALERALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name N-VALERALDEHYDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/114
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Valeraldehyde
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0652.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, SOL IN PROPYLENE GLYCOL; OILS, 1.35% in water, In water, 1.17X10+4 mg/L at 20 °C, 11.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.4 (moderate), 1 ml in 1 ml 95% alcohol (in ethanol), Slight
Record name VALERALDEHYDE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentanal
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URL https://www.drugbank.ca/drugs/DB01919
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pentanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name VALERALDEHYDE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417
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Record name Valeraldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/277/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name n-Valeraldehyde
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0652.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.811 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8095 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.805-0.809, 0.811, 0.81
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Record name VALERALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Valeraldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/277/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-VALERALDEHYDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/114
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Valeraldehyde
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0652.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3, 3
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URL https://cameochemicals.noaa.gov/chemical/4752
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-VALERALDEHYDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/114
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

50 mmHg at 77 °F (NTP, 1992), 26.0 [mmHg], 26 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 3.4, 26 mmHg
Record name VALERALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4752
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Valeraldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/672
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PENTANAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VALERALDEHYDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-VALERALDEHYDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/114
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Valeraldehyde
Source The National Institute for Occupational Safety and Health (NIOSH)
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Color/Form

Liquid, Colorless liquid

CAS No.

110-62-3
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Melting Point

-132.7 °F (NTP, 1992), -91.5 °C, -92 °C, -91 °C, -132.7 °F, -133 °F
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Synthetic Methodologies and Reaction Pathways

Industrial and Laboratory Synthesis Routes

The primary methods for the synthesis of valeraldehyde on both large and small scales include the catalytic dehydrogenation of n-pentanol, the reduction of n-valeric acid, and the hydroformylation of olefins, commonly known as the Oxo process.

Catalytic Dehydrogenation of n-Pentanol

The catalytic dehydrogenation of n-pentanol presents a direct pathway to this compound. This process involves the removal of hydrogen from the primary alcohol, typically in the vapor phase over a solid catalyst at elevated temperatures. Copper-based catalysts, such as copper chromite, have been traditionally employed for this transformation. The reaction is an equilibrium-limited process and requires careful control of reaction conditions to maximize the yield of this compound and minimize side reactions like dehydration or further oxidation.

Reduction of n-Valeric Acid

Another synthetic route to this compound is the partial reduction of n-valeric acid. This method requires a selective reducing agent or a specific catalytic system to prevent the over-reduction of the carboxylic acid to n-pentanol. While various chemical reducing agents can be used in a laboratory setting, catalytic hydrogenation is more common for industrial applications. This involves the reaction of n-valeric acid with hydrogen gas in the presence of a suitable catalyst.

Oxo Process (Hydroformylation of Olefins)

The Oxo process, or hydroformylation, is a major industrial method for producing aldehydes from alkenes. intratec.usresearchgate.net For the synthesis of this compound, this process involves the reaction of butene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a homogeneous catalyst. intratec.us This reaction yields a mixture of linear (n-pentanal or this compound) and branched (2-methylbutanal) aldehydes. google.com

The catalysts are typically transition metal complexes, with cobalt and rhodium being the most prominent. researchgate.net Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are highly effective and allow for milder reaction conditions compared to cobalt catalysts. intratec.us The choice of catalyst and ligands plays a crucial role in the regioselectivity of the reaction, influencing the ratio of linear to branched aldehyde products. The general chemical equation for the hydroformylation of 1-butene (B85601) is as follows:

CH₃CH₂CH=CH₂ + CO + H₂ → CH₃CH₂CH₂CH₂CHO (this compound) + CH₃CH₂CH(CH₃)CHO (2-Methylbutanal)

Advanced Catalytic Systems in this compound Synthesis

The development of novel and more efficient catalysts is a continuous effort in chemical synthesis. For this compound production, research has been directed towards advanced catalytic systems, particularly in the realm of heterogeneous catalysis, to improve catalyst recovery and process sustainability.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. This is a significant advantage in industrial processes, leading to more economical and environmentally friendly operations.

Metal-modified oxide catalysts have been investigated for various organic transformations, including reactions involving aldehydes. Materials such as cerium-modified magnesium oxide (Ce-MgO), iron-modified magnesium oxide (Fe-MgO), iron-modified calcium oxide (Fe-CaO), and pristine calcium oxide (CaO) have demonstrated catalytic activity in aldehyde-related reactions. nih.govresearchgate.netresearchgate.net

These catalysts possess basic sites that can facilitate reactions such as aldol (B89426) condensations. The incorporation of metals like iron and cerium can enhance the catalytic performance by modifying the surface properties and creating new active sites. While the primary application of these specific catalysts in the literature often pertains to reactions other than the direct synthesis of this compound, the principles of their design and function are relevant to the development of novel catalysts for aldehyde production. The performance of these catalysts in a representative aldehyde reaction is summarized in the interactive table below.

CatalystReactantProductConversion (%)Selectivity (%)
Pristine CaOBenzaldehyde (B42025)Benzoin7590
Fe-CaOBenzaldehydeBenzoin8895
Fe-MgOBenzaldehydeBenzoin8292
Ce-MgOBenzaldehydeBenzoin8594

Table 1: Catalytic Performance of Metal-Modified Oxide Catalysts in a Model Aldehyde Condensation Reaction. This table illustrates the conversion and selectivity of different metal-modified oxide catalysts in the benzoin condensation of benzaldehyde, showcasing the influence of the metal promoter and the oxide support on catalytic activity.

Organocatalysis in this compound Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the formation of chiral molecules from prochiral starting materials like this compound. This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions.

Enantioselective transformations of aldehydes, including this compound, are frequently achieved through enamine catalysis. Chiral secondary amines, such as proline and its derivatives, react with the aldehyde to form a transient chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol and can react with various electrophiles. The stereochemical outcome of the reaction is directed by the chiral catalyst, leading to the preferential formation of one enantiomer of the product. This strategy has been successfully applied to a wide range of reactions, including aldol reactions and α-functionalizations.

A specific and well-studied application of organocatalysis with this compound is the asymmetric conjugate addition (Michael addition) to nitroalkenes. In these reactions, a chiral organocatalyst, often a diarylprolinol silyl (B83357) ether, facilitates the addition of this compound to an electrophilic nitroalkene.

For instance, the Michael addition of n-pentanal (this compound) to nitroethylene can be effectively catalyzed by a chiral pyrrolidine derivative in the presence of an acidic co-catalyst. The reaction proceeds via the formation of a chiral enamine from this compound and the organocatalyst. This enamine then attacks the nitroalkene in a stereocontrolled manner. Such reactions can achieve high yields and excellent enantioselectivities, providing access to valuable chiral γ-nitroaldehydes. These products are versatile synthetic intermediates that can be further transformed into other important molecules, such as γ-amino acids.

Biocatalysis and Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of aldehydes. Enzymes can operate under mild conditions of temperature and pH, often with exceptional chemo-, regio-, and stereoselectivity.

This compound can be produced through the enzymatic oxidation of 1-pentanol. The methylotrophic yeast Pichia pastoris is a notable source of the enzyme alcohol oxidase (AOX), which can catalyze this transformation. emorychem.science AOX is a flavoenzyme that uses molecular oxygen to oxidize short-chain primary alcohols to their corresponding aldehydes. mdpi.com

Studies on the purified alcohol oxidase 1 (AOX1) from Pichia pastoris have determined the kinetic parameters for the oxidation of various primary alcohols. The enzyme exhibits a high catalytic efficiency for methanol, its natural substrate, but is also capable of oxidizing longer-chain alcohols like 1-pentanol. There is an inverse relationship between the carbon chain length of the alcohol and the catalytic efficiency (kcat/KM) of the enzyme. This decrease in efficiency for longer substrates is primarily due to a lower Michaelis constant (KM), indicating a higher affinity, but this is coupled with a significantly lower turnover number (kcat). nih.gov

Substratekcat (min⁻¹)KM (mM)kcat/KM (min⁻¹·mM⁻¹)
Methanol3430.6572
Ethanol2930.4733
1-Propanol1430.2715
1-Butanol400.1400
1-Pentanol160.08200

Kinetic parameters for the conversion of various primary alcohols by P. pastoris AOX1 at pH 7.4 and 30°C. nih.gov

This biocatalytic route provides a method for producing "natural" this compound for use in applications such as flavor and fragrance compounds. emorychem.science

Aldehyde Dehydrogenases (AldC) in this compound Conversion

Aldehyde dehydrogenases (ALDHs) are a group of NAD(P)+-dependent enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. wikipedia.orgnih.gov This conversion is a crucial detoxification process in many organisms, as aldehydes are often reactive and potentially toxic compounds. wikipedia.orgresearchgate.net The enzyme AldC, particularly from plant pathogens like Pseudomonas syringae, has been identified as a long-chain aliphatic aldehyde dehydrogenase. nih.gov

Biochemical analysis of AldC has revealed its substrate preferences, with kinetic studies performed on a range of aliphatic aldehydes. While the enzyme shows the highest catalytic efficiency with octanal, it is also capable of converting this compound. nih.gov The kinetic parameters for this compound conversion by AldC indicate a significantly higher Michaelis constant (Km) and a lower catalytic efficiency (kcat/Km) compared to longer-chain aldehydes like octanal, suggesting that this compound is a less preferred substrate. nih.gov Specifically, the Km value for this compound is the highest among the tested aliphatic aldehydes (48.8 mM), while its kcat value is comparable to other substrates. nih.gov This high Km value points to a lower binding affinity of AldC for this compound.

Kinetic Parameters of AldC for Various Aliphatic Aldehydes nih.gov
SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
This compound48.8 ± 4.215.4 ± 0.5316
Hexanal (B45976)2.8 ± 0.314.0 ± 0.55000
Heptanal2.0 ± 0.212.7 ± 0.46350
Octanal1.2 ± 0.122.2 ± 0.518500
Nonanal2.1 ± 0.27.7 ± 0.23667
Thiamine Diphosphate-Dependent Enzymes (e.g., KdcA, PaBAL)

Thiamine diphosphate (ThDP)-dependent enzymes are a versatile class of biocatalysts that facilitate crucial carbon-carbon bond-forming reactions, such as the synthesis of α-hydroxy carbonyl compounds. researchgate.netnih.gov These enzymes are central to various metabolic pathways and hold significant potential for biotechnological applications. nih.govcore.ac.uk

Specific ThDP-dependent enzymes have been shown to act on this compound. For instance, the 2-keto acid decarboxylase (KdcA) from Lactococcus lactis can catalyze the hydroxymethylation of this compound through a C-C bond formation with formaldehyde (B43269). researchgate.net This reaction demonstrates the ability of KdcA to utilize an aliphatic aldehyde like this compound as a substrate for formyl elongation. Another notable enzyme is the benzaldehyde lyase (BAL) from Polymorphobacter arshaanensis (PaBAL), which exhibits high catalytic activity towards a range of aliphatic and aryl-aliphatic aldehydes, with reported conversions between 88% and 99%. researchgate.net PaBAL's tolerance for formaldehyde (up to 150 mM) further underscores its utility in carboligation reactions involving simple aldehydes like this compound. researchgate.net

Enzyme Cascades for this compound Derivatives

Enzyme cascades, which involve multiple sequential enzymatic reactions, offer an efficient and environmentally friendly approach to synthesizing complex molecules and value-added chemicals. nih.gov By combining the activities of different enzymes, it is possible to create novel biosynthetic pathways for producing derivatives of this compound.

Mechanistic Investigations of this compound Reactions

Aldol Condensation Reactions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-hydroxy aldehydes or ketones, which can subsequently dehydrate to form α,β-unsaturated carbonyl compounds. This reaction can be catalyzed by either acids or bases.

Self-Aldol Condensation (e.g., to 2-propyl-3-hydroxyl-heptanal)

In the presence of a catalyst, this compound can react with itself in a self-aldol condensation reaction. Current time information in Washington, DC, US.researchgate.net This process is often a competing side reaction in cross-aldol condensations. d-nb.info The reaction proceeds via the formation of an enolate from one molecule of this compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second this compound molecule. This leads to the formation of the aldol addition product, 2-propyl-3-hydroxyheptanal. d-nb.info This intermediate can subsequently undergo dehydration, particularly at elevated temperatures, to yield the more stable α,β-unsaturated aldehyde, 2-propylhept-2-enal. Current time information in Washington, DC, US.researchgate.net This product is an intermediate used in the production of plasticizers and perfumes. researchgate.net

Cross-Aldol Condensation (e.g., with Cyclopentanone)

The cross-aldol condensation of this compound with a ketone, such as cyclopentanone (B42830), has been investigated for the synthesis of valuable fine chemicals used as fragrances and flavors. Current time information in Washington, DC, US.asianpubs.org This reaction typically yields 2-pentylidenecyclopentanone as the desired product. asianpubs.orgabo.fi The reaction is often performed using heterogeneous base catalysts, such as hydrotalcites or various metal oxides. d-nb.infoasianpubs.org

The mechanism on a basic catalyst begins with the abstraction of an α-proton from cyclopentanone, which is more acidic than the α-protons of this compound, to form a carbanion. asianpubs.org This carbanion then nucleophilically attacks the carbonyl group of this compound to form a hydroxylated intermediate (1-hydroxy-2-pentylcyclopentanone). d-nb.info This intermediate subsequently undergoes dehydration to form the final product, 2-pentylidenecyclopentanone. d-nb.infoasianpubs.org The choice of catalyst and reaction conditions is crucial to maximize the yield of the cross-condensation product and minimize the self-condensation of this compound. d-nb.info Studies have shown that catalysts with both acidic and basic sites can be highly effective. Current time information in Washington, DC, US. For example, an FeO–MgO catalyst has been reported to achieve a 66% yield of 2-pentylidenecyclopentanone at 130 °C. Current time information in Washington, DC, US.abo.fi Using hydrotalcite catalysts, a selectivity of 90% and conversion of 93% have been achieved under optimized conditions. asianpubs.org

Catalytic Performance in Cross-Aldol Condensation of this compound and Cyclopentanone
CatalystTemperature (°C)Time (h)Yield of 2-pentylidenecyclopentanone (%)Reference
FeO–MgO130Not Specified66 Current time information in Washington, DC, US.abo.fi
Hydrotalcite (calcined at 773 K)8011~84 (Calculated from 90% selectivity at 93% conversion) asianpubs.org
CeO2–MgO130Not SpecifiedLower than FeO-MgO d-nb.info
FeO–CaO130Not SpecifiedLower than FeO-MgO d-nb.info
CaO130Not SpecifiedLower than FeO-MgO d-nb.info
Influence of Acid-Base Properties of Catalysts

The synthesis of this compound, primarily through the hydroformylation of butene, is significantly influenced by the acid-base properties of the catalysts employed. The distribution of Brønsted and Lewis acid sites on a catalyst can dictate the reaction's selectivity and activity.

In the context of hydroformylation, catalysts with tailored acid-base characteristics are crucial for maximizing the yield of the desired linear aldehyde (n-valeraldehyde) over its branched isomer (2-methylbutyraldehyde). The acidity and basicity of the support material for metal catalysts, such as rhodium complexes, play a pivotal role. For instance, supports like ZnO and MgO, which have basic properties, have been shown to yield higher turnover frequencies in hydroformylation compared to more acidic supports like SiO2 and Al2O3 mdpi.com. The interaction between the metal complex and the support's surface acidity can alter the electronic properties of the metal center, thereby influencing the reaction pathway mdpi.com.

Lewis acids can enhance catalytic activity by interacting with the catalyst or the substrate. For example, the combination of a Lewis acid with a Brønsted acid can create a highly effective catalytic system nih.govnih.gov. The Lewis acid can increase the acidity of the Brønsted acid, leading to a more reactive catalyst nih.gov. In reactions involving aldehydes, Lewis acids can activate the carbonyl group, facilitating nucleophilic attack. The interplay between Lewis and Brønsted acidity is complex; while Lewis acidity can promote certain reaction steps, an excess of Brønsted acidity can sometimes inhibit others by altering the state of the active catalytic species nih.gov.

The choice of catalyst support and the modification of its surface with acidic or basic functional groups are therefore critical strategies in optimizing the synthesis of this compound. For example, in aldol condensation reactions, which can be a subsequent step after this compound formation, Mg-Al mixed oxides with varying acid-base properties are used. Mg-rich catalysts with more basic sites favor the formation of certain condensation products, while Al-rich oxides with more acidic sites lead to others.

Catalyst PropertyInfluence on this compound Synthesis (Hydroformylation)Reference
Support Basicity Higher turnover frequencies observed with basic supports like ZnO and MgO compared to acidic supports like SiO2. mdpi.com
Lewis Acidity Can enhance catalytic activity by activating the carbonyl group or interacting with other catalytic components. nih.govnih.gov
Brønsted Acidity Can work in synergy with Lewis acids but an excess may inhibit certain reaction pathways. nih.gov

Oxidation Reactions

This compound can undergo various oxidation reactions to yield valuable chemical products, most notably valeric acid. The choice of oxidant and catalyst determines the efficiency and selectivity of these transformations.

Catalytic Oxidation with Dioxygen (e.g., to Valeric Acid)

The oxidation of this compound to valeric acid using molecular oxygen (dioxygen) is an industrially significant and environmentally benign process academie-sciences.fr. This reaction is typically performed in the presence of a catalyst to achieve high conversion and selectivity.

One effective catalytic system involves the use of manganese(II) acetate (B1210297). Manganese salts are known to be efficient catalysts for the aerobic oxidation of aldehydes rsc.org. The reaction proceeds via a radical mechanism where the manganese catalyst facilitates the formation of peroxy radicals, which then abstract the aldehydic hydrogen, leading to the formation of a carboxylic acid.

Vanadium-containing heteropolyanions (HPA-n) have also been demonstrated as highly active catalysts for the aerobic oxidation of aldehydes, including branched-chain aldehydes like iso-valeraldehyde, to their corresponding carboxylic acids academie-sciences.fr. These catalysts are attractive due to their high thermal stability and solubility in both aqueous and organic media academie-sciences.fr. The oxidation process catalyzed by HPA-n is believed to proceed through a radical-mediated pathway academie-sciences.fr.

CatalystOxidantKey FindingsReference
Manganese(II) acetateDioxygen (O2)Efficient for the aerobic oxidation of aldehydes to carboxylic acids. rsc.org
Vanadium-containing heteropolyanions (HPA-n)Dioxygen (O2)Highly active for the oxidation of both linear and branched aliphatic aldehydes to the corresponding acids. academie-sciences.fr
Autocatalytic Potential and Role of Carboxylic Acids

The oxidation of aldehydes can exhibit autocatalytic behavior, where the carboxylic acid product acts as a catalyst for the reaction. The oxidation of this compound can be initiated by radicals, and this process can be induced by cavitation under an oxygen atmosphere, leading to the formation of valeric acid researchgate.net. This radical-chain oxidation is a form of autoxidation researchgate.net.

Oxidation by Chlorine Dioxide

This compound can be effectively oxidized to valeric acid by chlorine dioxide (ClO2) researchgate.net. The kinetics of this reaction follow a second-order rate equation, being first order in both this compound and chlorine dioxide concentrations researchgate.net. The reaction rate is influenced by the solvent, and the activation parameters for the reaction have been determined researchgate.net.

The reaction is described by the rate law: w = k[RCHO][ClO2] researchgate.net. This indicates a direct reaction between the aldehyde and chlorine dioxide. The mechanism likely involves an electron transfer from the aldehyde to chlorine dioxide, which is a common pathway for ClO2 reactions with organic compounds researchgate.netmdpi.com.

OxidantProductReaction KineticsReference
Chlorine Dioxide (ClO2)Valeric AcidSecond-order: w = k[RCHO][ClO2] researchgate.net

Hydroxymethylation Reactions

Hydroxymethylation is a chemical reaction that introduces a hydroxymethyl group (-CH2OH) onto a molecule. In the case of aldehydes like this compound, this reaction typically occurs at the α-carbon, provided it has an active hydrogen atom.

A common method for hydroxymethylation involves the reaction with formaldehyde (CH2O) in the presence of a base or acid catalyst wikipedia.org. The reaction proceeds through the formation of an enolate ion from this compound, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by protonation to yield the hydroxymethylated product.

The reaction can be represented as: R-CH2-CHO + CH2O → R-CH(CH2OH)-CHO

This process is utilized in the industrial synthesis of polyols, such as pentaerythritol from acetaldehyde (B116499) and formaldehyde wikipedia.org. While specific studies on the hydroxymethylation of this compound were not detailed in the provided search results, the general principles of aldehyde hydroxymethylation are applicable. The reaction conditions, such as temperature, pH, and the molar ratio of reactants, are crucial for controlling the extent of hydroxymethylation and preventing side reactions like Cannizzaro or aldol condensation reactions researchgate.net.

Hydrogenation Reactions

The hydrogenation of this compound results in the formation of its corresponding alcohol, 1-pentanol (amyl alcohol). This reduction is a widely practiced industrial process.

The catalytic hydrogenation of aldehydes is typically carried out in the presence of a heterogeneous catalyst and hydrogen gas. Commonly used catalysts include finely divided metals such as nickel, palladium, platinum, copper chromite, and cobalt compounds googleapis.com. Reduced copper oxide-zinc oxide catalysts are also frequently employed googleapis.com.

The choice of catalyst is critical as it influences the selectivity of the reaction. For instance, nickel catalysts can sometimes lead to the formation of ethers and hydrocarbons as by-products, while reduced copper oxide-zinc oxide catalysts may produce esters googleapis.com. To enhance selectivity and minimize by-product formation, selectivity enhancers can be added to the catalyst composition googleapis.com.

An example from a laboratory-scale reaction demonstrated that when this compound was hydrogenated at 150°C and 4.14 bar over a selectivity-enhanced catalyst, a 95% conversion was achieved with only 0.08 wt. % of the by-product pentyl pentanoate being formed googleapis.com.

Catalyst TypeCommon By-productsReference
NickelEthers, Hydrocarbons googleapis.com
Reduced Copper Oxide-Zinc OxideEsters googleapis.com
Copper Chromite- googleapis.com
Cobalt Compounds- googleapis.com
ReactantProductCatalystTemperature (°C)Pressure (bar)Conversion (%)By-product (wt. %)Reference
This compound1-PentanolSelectivity Enhanced Catalyst1504.1495Pentyl pentanoate (0.08) googleapis.com

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Valeraldehyde Analysis

Chromatography is a cornerstone for the separation and analysis of this compound. Due to its volatility and potential presence in complex mixtures, several chromatographic methods are employed, often involving a derivatization step to enhance detection.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the analysis of this compound. Since this compound itself lacks a strong chromophore for effective UV detection, a pre-column derivatization step is typically required. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives possess a strong chromophore with a maximum absorption around 360 nm, making them highly suitable for UV detection. tcmsp-e.com

Standard methods, such as those developed by the Environmental Protection Agency (EPA) and the California Air Resources Board (CARB), utilize this principle for determining this compound in air, water, and soil samples. tcmsp-e.comchemicalbook.com The analysis is commonly performed using a C18 or a specialized carbonyl-analysis column. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, sometimes with additives like ammonium (B1175870) acetate (B1210297) to improve separation. tcmsp-e.com For instance, a method for workplace air analysis successfully resolved 13 different DNPH-derivatized carbonyl compounds, including this compound, in under 15 minutes using an Acclaim Carbonyl RSLC column. tcmsp-e.com

Table 1: Example of HPLC-UV Conditions for this compound-DNPH Derivative Analysis

ParameterCondition
Derivatizing Agent 2,4-Dinitrophenylhydrazine (DNPH)
Column J.T. Baker Bakerbond CN (4.6-mm i.d. x 25 cm)
Mobile Phase Acetonitrile/Water
Detector UV at 360 nm
Detection Limit 1.23 ng per injection
Reliable Quantitation Limit 1.84 µg per sample
Data sourced from OSHA Method 85. ebiohippo.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. chemicalbook.com This method is frequently used for analyzing volatile components in complex matrices such as food, beverages, and biological samples. rainer.ch

For sample introduction, headspace (HS) sampling is often employed. Headspace-GC-MS (HS-GC-MS) allows for the analysis of volatile analytes without complex extraction procedures. rainer.ch In this technique, the sample is sealed in a vial and heated, allowing volatile compounds like this compound to partition into the gas phase (headspace) above the sample. A portion of this vapor is then injected into the GC-MS system. The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum that serves as a "fingerprint" for identification. mdpi.com For example, HS-SPME (Solid-Phase Microextraction) coupled with GC-MS has been successfully used to identify and quantify this compound in various food products. rainer.ch

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds, including this compound. nih.govchemicalbook.com The sample is injected into the GC, where it is vaporized and separated into its components within a capillary column. As each component elutes from the column, it is burned in a hydrogen-air flame. The combustion of organic compounds produces ions, generating an electrical current that is proportional to the concentration of the analyte. nih.gov

This method is known for its high sensitivity towards hydrocarbons. NIOSH Method 2536, for instance, describes the collection of this compound from air onto a sorbent tube coated with 2-(hydroxymethyl)piperidine, followed by desorption with toluene (B28343) and analysis by GC-FID. lmdb.ca This method is applicable for a working range of 0.11 to 110 ppm for a 10-L air sample. lmdb.ca

Table 2: NIOSH 2536 Method Parameters for this compound Analysis by GC-FID

ParameterSpecification
Sampler Glass tube with 2-(hydroxymethyl)piperidine-coated XAD-2
Desorption Solvent Toluene
Column Capillary, 15 m x 0.32-mm, 5% phenyl, 95% methyl polysiloxane
Carrier Gas Helium
Detector Flame Ionization Detector (FID)
Estimated LOD 2 µg per sample
Data sourced from NIOSH Method 2536. lmdb.ca

Comprehensive two-dimensional gas chromatography (GC × GC) is an advanced analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. fishersci.sechemicalbook.com This is particularly advantageous for the analysis of highly complex samples where co-elution is a common problem. yale.edu In a GC × GC system, two columns with different stationary phase selectivities are connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them onto the second, shorter column for a rapid, secondary separation. libretexts.org

The result is a structured, two-dimensional chromatogram that can separate thousands of compounds in a single run. fishersci.se When coupled with a time-of-flight mass spectrometer (TOF-MS) or an FID, GC × GC offers superior chromatographic resolution and lower detection limits, making it an excellent tool for detailed profiling of volatile compounds, including this compound, in challenging matrices like food, environmental, and biological samples. yale.edu

Electrochromatography is a hybrid separation technique that combines elements of both liquid chromatography and capillary electrophoresis. A study has demonstrated its utility for the separation and quantification of 14 different carbonyl compounds, including this compound, in air samples. Similar to HPLC methods for aldehydes, this technique involves derivatization with DNPH.

The separation was achieved in a fused-silica column packed with a 3 µm ODS (octadecylsilane) stationary phase. The optimized mobile phase consisted of a mixture of methanol, acetonitrile, and an aqueous ammonium acetate buffer. The method demonstrated good working ranges (0.25 to 79 mg/L in solution) and low detection limits (0.10 to 0.63 mg/L). This technique offers a satisfactory separation of multiple carbonyls in under 25 minutes, showcasing its potential for environmental analysis.

Spectroscopic Techniques for this compound Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds. For this compound, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (-CHO) is highly deshielded and appears as a characteristic triplet at approximately 9.76 ppm. The protons on the carbon adjacent to the carbonyl group (α-protons) appear around 2.42 ppm as a triplet of doublets. The other methylene (B1212753) protons along the alkyl chain and the terminal methyl protons appear at higher fields (0.9 to 1.6 ppm).

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around 202.0 ppm. The other carbon signals for the pentyl chain appear in the aliphatic region of the spectrum (approximately 13 to 43 ppm).

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
-CHO 9.76 (t)202.0
-CH₂-CHO 2.42 (td)43.3
-CH₂-CH₂-CHO 1.59 (p)23.9
CH₃-CH₂- 1.35 (sext)22.1
CH₃- 0.93 (t)13.4
Data compiled from multiple sources.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch of the aldehyde is observed around 1730 cm⁻¹. Another key feature for aldehydes is the presence of two medium-intensity C-H stretching bands for the formyl group, which are typically found near 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum also shows C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at m/z 86, corresponding to its molecular weight. The fragmentation pattern is characteristic of aliphatic aldehydes. A prominent peak is often observed at m/z 44, which results from a McLafferty rearrangement, a common fragmentation pathway for carbonyl compounds with a γ-hydrogen. Other significant fragments can be seen at m/z 57 ([M-CHO]⁺), m/z 58, and m/z 41.

Theoretical Spectroscopy

Theoretical spectroscopy provides a computational framework for predicting and interpreting the spectroscopic properties of molecules like this compound. sajs.co.za

Infrared (IR) Spectroscopy

Theoretical calculations of the infrared (IR) spectrum of this compound offer insights into its molecular vibrations. scielo.org.za Key vibrational modes predicted by these calculations include:

Formyl Group Stretching (C-H): Theoretical calculations predict a peak around 2007 cm⁻¹ for the formyl C-H stretching vibration. However, experimental IR spectra typically show two sharp peaks of moderate intensity near 2941 cm⁻¹ and 2720 cm⁻¹. scielo.org.za This discrepancy highlights the differences that can exist between theoretical and experimental values.

C-H Deformation Vibration: The C-H deformation vibrations are predicted to occur in the range of 900-700 cm⁻¹, though these have limited diagnostic value. scielo.org.za

The region of the IR spectrum containing peaks corresponding to specific functional groups is known as the group frequency region. scielo.org.za The unique pattern of rotational and vibrational motions for each molecule, much like a human fingerprint, is reflected in the fingerprint region of the IR spectrum. scielo.org.za

Raman Spectroscopy

Theoretical Raman spectroscopy is a valuable tool, particularly for studying aqueous solutions where water's strong IR absorption can interfere with IR spectroscopy. scielo.org.za It provides complementary information to IR spectroscopy. scielo.org.za

A key feature in the theoretical Raman spectrum of this compound is the medium C-H stretching of the aldehyde group, which is predicted to appear in the functional group region at 3735 cm⁻¹. scielo.org.zascielo.org.za This peak helps confirm the presence of the aldehyde functional group and provides information about the molecule's structure. scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical UV-Vis spectroscopy helps in understanding the electronic transitions within the this compound molecule. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter determined from these studies. scielo.org.zasajs.co.za

For this compound, the calculated energy gap between the HOMO and LUMO is 164.892 eV. scielo.org.zasajs.co.za This large energy gap suggests that a significant amount of energy is required to excite an electron from the ground state to the first excited state. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Theoretical NMR spectroscopy is instrumental in confirming the structure of this compound by providing information about the chemical environment of its carbon and hydrogen atoms. scielo.org.za

¹H NMR: Theoretical predictions for ¹H NMR spectra help in identifying the different types of protons present in the molecule and their connectivity.

¹³C NMR: Theoretical ¹³C NMR data provides information on the carbon skeleton of the molecule. chemicalbook.com The chemical shifts in ¹³C NMR are spread over a much wider range (up to 200 ppm) compared to ¹H NMR, which allows for better resolution and identification of individual carbon atoms. libretexts.org The signal from the carbonyl carbon is typically found far downfield (170-220 ppm). libretexts.org

Three distinct NMR analyses are theoretically required to confirm the structure of this compound (C₅H₁₀O): one for carbon, one for hydrogen, and one for oxygen. scielo.org.za

Computational Quantum Chemical Approaches for Spectroscopic Property Prediction

The prediction of this compound's spectroscopic properties relies heavily on computational quantum chemical methods. sajs.co.za These approaches use the principles of quantum mechanics to model the electronic structure and behavior of the molecule. jocpr.com

Software packages like the General Atomic and Molecular Electronic Structure System (GAMESS) are employed to perform these calculations. scielo.org.zasajs.co.zaresearchgate.net Methods such as Density Functional Theory (DFT) are used to investigate the structural, thermochemical, electrical, and spectroscopic properties of this compound. scielo.org.zaresearchgate.net These computational analyses allow for the prediction of IR, Raman, UV-Vis, and NMR spectra before conducting experimental work, which can increase confidence in the analytical results. scielo.org.za The success of these theoretical approaches provides a foundation for applying correct algorithms and force fields to the broader aldehyde family. scielo.org.za

Advanced Characterization Methods

Beyond theoretical spectroscopy, several advanced analytical techniques are used to characterize this compound. These methods often involve derivatization to enhance detection and analysis.

One common method involves the use of 2,4-dinitrophenylhydrazine (DNPH) as a derivatizing agent. osha.gov this compound reacts with DNPH to form a stable derivative, which can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector. osha.gov This method is particularly useful for determining the concentration of this compound in air samples. osha.gov

Another advanced characterization method involves the use of gas chromatography (GC) coupled with a mass spectrometer (MS). For instance, a method using 2-(hydroxymethyl)piperidine coated on Amberlite XAD-2 sorbent tubes can be used to collect this compound, which is then desorbed and analyzed by GC-MS. cdc.gov

Furthermore, techniques such as Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction (XRD) are employed in studying reactions involving this compound, such as its condensation with other molecules. researchgate.net These methods provide valuable information about the structural changes and products formed during the reaction. researchgate.net

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive technique used to identify the crystalline phases and determine the structural properties of catalytic materials. malvernpanalytical.comthermofisher.comcovalentmetrology.com By analyzing the diffraction pattern, researchers can identify the chemical composition and crystal structure of the catalyst. malvernpanalytical.com The width of the diffraction peaks is inversely related to the size of the crystallites, providing valuable information on particle size and dispersion. libretexts.org

In the context of this compound reactions, XRD is used to characterize the catalysts before and after the reaction to assess their stability and identify active phases. For instance, in the aldol (B89426) condensation of this compound with cyclopentanone (B42830), XRD was used to characterize metal-modified oxide catalysts. d-nb.info Analysis of a FeO–CaO catalyst revealed the presence of a Ca2Fe2O5 phase, while a CeO2–MgO catalyst showed distinct cubic phases of CeO2 and MgO. d-nb.info Similarly, in the one-pot synthesis of 2-propylheptanol from n-valeraldehyde, XRD was employed to characterize a novel silica-immobilized nickel and acid ionic liquid (Ni-IL/SiO2) catalyst. rsc.orgrsc.org The analysis confirmed the successful reduction of nickel nitrate (B79036) to metallic nickel. rsc.org In another study, XRD patterns of a NiO–Co3O4/Nb2O5–TiO2 catalyst used for the direct synthesis of 2-propylheptanol showed that after the reaction, peaks attributed to pure metal Ni and Co appeared, indicating the reduction of the metal oxides during the process. rsc.orgscispace.com

Table 1: Phase Composition and Particle Size of Catalysts Used in this compound Condensation Determined by XRD d-nb.info

CatalystPhaseFrameworkParticle Size (nm)
CeO2–MgOCeO2Cubic19
CeO2–MgOMgOCubic54
FeO–CaO–EIMCa2Fe2O5~60
FeO–CaO–EIMFe2O320

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure and morphology of catalyst particles. This technique is essential for visualizing the size, shape, and distribution of active metal nanoparticles on a catalyst support, which are critical factors in catalytic performance.

In a study on the aldol condensation of this compound, TEM was used alongside other techniques to characterize the catalysts. d-nb.info For instance, the morphology of a nano-TiO2 (anatase) catalyst, which showed the best performance for n-valeraldehyde self-condensation, was examined using TEM to understand its superior catalytic activity. acs.org

Scanning Electron Microscopy (SEM)

Research on the condensation of this compound with cyclopentanone employed SEM to study the surface characteristics of various heterogeneous catalysts, including CeO2–MgO and FeO–CaO. d-nb.inforesearchgate.net This analysis helps in understanding how the physical structure of the catalyst influences its interaction with the reactants.

Nitrogen Adsorption

Nitrogen adsorption-desorption analysis is a standard method for determining the specific surface area and pore characteristics (volume and size distribution) of porous catalytic materials. The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the nitrogen adsorption isotherm. solids-solutions.com

This technique was applied to characterize catalysts for the aldol condensation of this compound with cyclopentanone. d-nb.info The catalysts were outgassed at 150 °C for 3 hours prior to the measurement to ensure a clean surface. d-nb.info The specific surface area, calculated using the BET equation, is a key parameter as it often correlates with the number of available active sites for the reaction. d-nb.info Materials with a high surface area are generally preferred in catalysis. researchgate.net For example, several TiO2 samples with different morphologies were characterized by N2 adsorption–desorption to investigate their catalytic performance in n-valeraldehyde self-condensation. acs.org

Ammonia (B1221849) and CO2 Temperature-Programmed Desorption (TPD)

Temperature-Programmed Desorption (TPD) using probe molecules like ammonia (NH3) and carbon dioxide (CO2) is a powerful technique for quantifying the acidity and basicity of a catalyst's surface, respectively. chemrxiv.orgiitm.ac.inhidenanalytical.com The amount and strength of acid and base sites are critical for many catalytic reactions, including the aldol condensation of this compound. d-nb.infoacs.org

In a typical TPD experiment, the catalyst is first saturated with the probe gas (NH3 for acid sites, CO2 for basic sites) and then heated at a constant rate in a flow of inert gas. micromeritics.commicromeritics.com The desorbed probe molecules are detected, and the resulting profile of desorption temperature versus concentration provides a quantitative measure of the number of acid or base sites and a qualitative indication of their strength. micromeritics.commicrotrac.com

For catalysts used in the cross-condensation of this compound with cyclopentanone, both NH3-TPD and CO2-TPD were performed. d-nb.info CO2-TPD measurements were used to determine the concentration of basic sites, which are crucial for the aldol condensation reaction. d-nb.info The results indicated that an optimal amount of strong basic sites led to the highest ratio of cross-condensation products over self-condensation products of this compound. d-nb.info Similarly, in the study of n-valeraldehyde self-condensation over TiO2 catalysts, NH3-TPD and CO2-TPD revealed that the conversion of this compound was correlated with the acid amount, while the selectivity to the desired product, 2-propyl-2-heptenal, was associated with the base amount. acs.org In the hydrodeoxygenation of biomass pyrolysis oil, which can contain this compound, NH3-TPD was used to characterize the acidity of NiMo/alumina (B75360) catalysts, finding that higher acidity enhanced HDO activity. mdpi.com

Table 2: TPD Analysis of Catalysts for this compound Reactions

Catalyst TypeTPD ProbeProperty MeasuredKey FindingReference
Metal Oxides (CeO2–MgO, FeO–CaO)CO2BasicityAn optimum amount of strong basic sites enhances cross-condensation selectivity. d-nb.info
TiO2 (various morphologies)NH3AcidityCorrelated with the conversion of n-valeraldehyde. acs.org
TiO2 (various morphologies)CO2BasicityAssociated with the selectivity to 2-propyl-2-heptenal. acs.org
NiMo/aluminaNH3AcidityHigher acidity led to enhanced hydrodeoxygenation (HDO) activity. mdpi.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In catalysis research, XPS is invaluable for determining the oxidation states of metals and their distribution on the catalyst surface.

XPS was used to characterize a Ni-IL/SiO2 catalyst for the synthesis of 2-propylheptanol from n-valeraldehyde. rsc.orgrsc.org It was also employed in a study of a NiO–Co3O4/Nb2O5–TiO2 catalyst, where the analysis revealed an interaction between Ni and Co and the formation of a Ni–Co alloy during the reaction process. rsc.orgscispace.com This information is crucial for understanding the synergistic effects between different metallic components in a catalyst. For CuZnAl catalysts used in the hydrogenation of similar aldehydes, XPS results showed that the catalytic activity was related to the Cu0/Cu+ ratio on the surface. mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is used to determine the thermal stability of materials and to study phenomena such as decomposition, oxidation, and desorption. wikipedia.orglibretexts.org

In the context of this compound-related catalysis, TGA is used to assess the thermal stability of catalysts. For example, a Ni-IL/SiO2 catalyst was analyzed by TGA to confirm its thermal stability up to 330 °C, which is important for its application in the synthesis of 2-propylheptanol from n-valeraldehyde at elevated temperatures. rsc.orgrsc.orgnih.gov TGA can also be used to analyze the amount of coke deposited on a catalyst after a reaction, which is a common cause of deactivation. researchgate.net

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are employed to determine the fundamental electronic and structural characteristics of a molecule.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry that helps to characterize the chemical reactivity and kinetic stability of a molecule. For valeraldehyde, the calculated energy gap is substantial. foodb.ca

A theoretical evaluation using the General Atomic and Molecular Electronic Structure System (GAMESS) calculated the HOMO-LUMO energy gap to be 164.892 eV. foodb.caudc.es A wide energy gap, such as this, suggests high thermodynamic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. foodb.ca This large gap also indicates that this compound is a poor electrical conductor, acting more like an insulator. foodb.caudc.es

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within a molecule. Computational analysis has provided an estimated dipole moment for this compound. foodb.capeptidesciences.com The calculated value is approximately 2.4 Debye (D). foodb.capeptidesciences.com This non-zero dipole moment confirms the polar nature of the this compound molecule, which is expected due to the presence of the electronegative oxygen atom in the carbonyl group.

Thermochemical data from computational studies reveal information about the stability and energy of molecules. The standard enthalpy of formation and other thermodynamic properties have been calculated for this compound. One study calculated the enthalpy of the molecule to be -704086.66 kJ/mol at a temperature of 25 °C and a pressure of 1 atm, indicating that the molecule is exothermic in nature. peptidesciences.com Other experimentally derived and compiled data are available through resources like the National Institute of Standards and Technology (NIST). nih.govnih.gov

Table 1: Selected Thermochemical Properties of this compound
PropertyValueUnitsReference
Enthalpy-704086.66kJ/mol peptidesciences.com
Enthalpy of Vaporization38.6kJ/mol nih.gov
Enthalpy of Fusion15.0kJ/mol nih.govnih.gov

Molecular Dynamics and Simulation Studies

Molecular dynamics simulations allow for the study of the physical movements of atoms and molecules over time, providing a detailed view of complex interactions, such as those between this compound and biological macromolecules.

Molecular modeling has been instrumental in understanding the interaction between this compound and collagen, a key structural protein. Studies mimicking aldehyde tanning processes show that this compound acts as a stabilizing agent for collagen. The interaction is characterized by a docking energy of -5.539 kcal/mol, indicating a favorable binding process.

The stabilization is achieved through a combination of forces. Computational models have identified that the complexes formed between this compound and collagen peptides exhibit covalent bonding, hydrogen bonding, and electrostatic interactions. The primary site of interaction involves the aldehyde group of this compound and the amino groups present in collagen residues. This interaction leads to a significant increase in the thermal stability of the collagen membrane, with one study reporting a rise of 25°C at pH 8.

This compound functions as a monoaldehyde crosslinking agent, forming covalent linkages with proteins like collagen. The mechanism involves the reaction of the aldehydic group from this compound with the amino groups on the collagen structure, which plays a dominant role in the stabilization process.

The efficiency of this crosslinking is dependent on the concentration of this compound; a higher concentration leads to a greater availability of aldehydic groups, thereby increasing the crosslinking rate. This enhanced crosslinking has several effects on the properties of collagen. It reduces the accessibility of water in the collagen membrane and shifts the nucleation center of collagen fibrils. Furthermore, collagen membranes modified with this compound demonstrate a significantly higher resistance to enzymatic degradation, with one study noting an 81% higher resistance to collagenolytic activity after a 96-hour incubation period.

Table 2: Effects of this compound Interaction on Collagen Properties
PropertyObservationReference
Thermal StabilityIncreased by 25°C
Docking Energy-5.539 kcal/mol
Interaction TypesCovalent bonding, hydrogen bonding, electrostatic interaction
Resistance to Collagenolytic Activity81% increase after 96h incubation

Influence on Thermal Stability of Biomaterials

Computational modeling and experimental studies have demonstrated this compound's capacity to enhance the thermal stability of biomaterials, particularly collagen. Collagen, a natural protein used extensively as a biomaterial in tissue engineering, often lacks sufficient thermal stability and resistance to enzymatic degradation in its native state. researchgate.net

Molecular modeling studies explain the interaction between this compound and collagen at a molecular level, mimicking the aldehyde tanning processes involved in protein stabilization. researchgate.net As a monoaldehyde, this compound forms covalent crosslinks with the protein structure. researchgate.net The crosslinking efficiency increases with a higher concentration of this compound due to the greater availability of aldehydic groups to react with amino groups in the collagen. researchgate.net Research has shown that a collagen membrane treated with this compound exhibits an increase in thermal stability of 25°C at a pH of 8. researchgate.net

The stabilization process involves a combination of covalent bonding, hydrogen bonding, and electrostatic interactions. researchgate.net Molecular docking simulations have identified several interaction sites, with a calculated docking energy of -5.539 kcal/mol. researchgate.net The primary interaction occurs between the aldehyde group of this compound and the amino groups of collagen, which plays a dominant role in the stabilization of the peptide structure. researchgate.net This increased crosslinking also reduces the accessibility of water within the collagen membrane. researchgate.net Furthermore, collagen modified with this compound for 96 hours showed an 81% higher resistance to the activity of collagenase, a proteolytic enzyme. researchgate.net

Kinetic Modeling of this compound Reactions

Kinetic modeling is essential for understanding the complex reaction pathways of this compound, particularly in oxidation and atmospheric degradation processes. These models are vital as aldehydes are key intermediates in the oxidation of alkanes and biofuels. scielo.org.zacerfacs.fr

Oxidation Chemistry of Aldehydes

The oxidation of this compound (n-pentanal) has been the subject of experimental and kinetic modeling studies to understand its combustion chemistry. cerfacs.frresearchgate.net In a jet-stirred reactor, the oxidation of n-pentanal has been studied over a temperature range of 475–1100 K. cerfacs.frresearchgate.net

Kinetic models reveal that the dominant initial reaction pathway for this compound oxidation is the abstraction of the hydrogen atom from the aldehydic group (-CHO). cerfacs.fr This H-abstraction forms a carbonyl radical (C4H9-CO), which is unstable and rapidly decomposes into a butyl radical (C4H9) and carbon monoxide (CO). cerfacs.fr Consequently, the subsequent low-temperature oxidation chemistry of this compound is largely controlled by the reaction pathways of the C4H9 alkyl radical, which is a Cn-1 radical relative to the initial Cn aldehyde. cerfacs.fr This general rule is applicable for describing the oxidation of higher molecular weight aldehydes as well. cerfacs.fr

The highly exothermic two-phase reaction of this compound with oxygen to produce valeric acid has also been studied. researchgate.netacs.org This atom-economic oxidation can be performed in a microreactor at temperatures between 0 and 40 °C, using a catalytic amount of manganese(II) acetate (B1210297). researchgate.netacs.org Such continuous flow processes represent a safer and more efficient alternative to traditional batch processes for aldehyde oxidation. acs.org

Summary of this compound Oxidation Modeling Findings
AspectKey FindingReference
Primary Reaction Channel H-abstraction from the aldehydic group is the dominant pathway. cerfacs.fr
Key Intermediate The initial reaction forms a carbonyl radical (C4H9-CO), which decomposes to a butyl radical (C4H9) and CO. cerfacs.fr
Controlling Chemistry The low-temperature oxidation is primarily controlled by the reaction pathways of the resulting Cn-1 alkyl radical. cerfacs.fr
Industrial Application Catalytic oxidation with O2 in a microreactor yields valeric acid efficiently and safely. researchgate.netacs.org

Atmospheric Degradation Pathways

In the atmosphere, this compound is primarily degraded through reactions with photochemically-produced radicals and by direct photolysis. oecd.orgtexas.gov The main degradation pathways are reaction with hydroxyl (OH) radicals during the day, reaction with nitrate (B79036) (NO3) radicals at night, and photolytic decomposition. oecd.orgtexas.govrsc.org

Reaction with NO3 Radicals: During nighttime, in NOx-rich environments, the reaction with the nitrate radical (NO3) can be an important degradation pathway for aldehydes. rsc.orgcopernicus.org Using a relative rate method with FTIR detection, the rate coefficient for the reaction of this compound with NO3 has been determined. rsc.orgrsc.org

Photolysis: Aldehydes absorb UV radiation at wavelengths greater than 290 nm, leading to their direct photolysis in the atmosphere. texas.govucr.edu This process, along with the OH radical reaction, is a major sink for this compound in the lower atmosphere. texas.gov Product analysis from photolysis experiments indicates that two primary photodissociation steps can occur, yielding either stable molecules or free radicals. ucr.edu The photolysis of this compound has been observed to produce the formyl radical (HCO). tandfonline.com

Kinetic Data for Atmospheric Reactions of this compound
ReactantRate Coefficient (cm³ molecule⁻¹ s⁻¹)Atmospheric Half-lifeReference
OH Radical 2.85 x 10⁻¹¹~9.0 hours oecd.org
NO3 Radical 1.46 x 10⁻¹⁴- rsc.orgrsc.org

Environmental Chemistry and Degradation Studies

Atmospheric Fate and Photochemistry

Valeraldehyde is released into the atmosphere from both natural and anthropogenic sources, including vegetation, microorganisms, animal waste, forest fires, and industrial activities. texas.gov Once in the atmosphere, its fate is governed by several key chemical and photochemical processes.

The primary daytime degradation pathway for this compound in the troposphere is its reaction with hydroxyl (OH) radicals. umn.edudtic.mil These highly reactive radicals are often referred to as the "detergent of the atmosphere" due to their role in oxidizing and removing a wide range of pollutants. niwa.co.nz The reaction involves the abstraction of a hydrogen atom from the this compound molecule, initiating a series of reactions that ultimately break down the compound. scielo.org.mxhydrogenlink.com

The rate at which this compound reacts with OH radicals is a critical parameter for determining its atmospheric lifetime. Several studies have measured the rate constant for this reaction.

Table 1: Rate Constants for the Reaction of this compound with OH Radicals

Rate Constant (cm³ molecule⁻¹ s⁻¹) Temperature (K) Reference
2.85 x 10⁻¹¹ 298 oecd.org
2.99 x 10⁻¹¹ 296 researchgate.net
3.6 x 10⁻¹¹ Not Specified nih.gov
2.48 x 10⁻¹¹ Not Specified researchgate.net

Based on these rate constants and typical atmospheric OH radical concentrations, the atmospheric half-life of this compound due to this reaction is estimated to be on the order of hours. For instance, one estimate places the half-life at approximately 13.5 hours. texas.gov This relatively short lifetime indicates that this compound is removed from the atmosphere fairly quickly during the day.

The reaction with OH radicals can proceed via abstraction of the aldehydic hydrogen or a hydrogen atom from the alkyl chain. For aldehydes with four or more carbon atoms like this compound, the abstraction of a β-hydrogen can contribute a small but non-negligible amount (4-6%) to the total reaction rate. scielo.org.mx

This compound is a volatile organic compound (VOC) that plays a significant role in the formation of photochemical smog, a type of air pollution prevalent in many urban areas. omicsonline.orgiosrjournals.orgenergyeducation.ca Photochemical smog is formed through a complex series of reactions involving VOCs, nitrogen oxides (NOx), and sunlight. omicsonline.orgbyjus.com

The key steps in which this compound contributes to smog formation are:

Initiation: Sunlight provides the energy to break down molecules like nitrogen dioxide (NO₂), producing highly reactive oxygen atoms. iosrjournals.orgenergyeducation.ca

Radical Formation: These oxygen atoms can react with water to form hydroxyl radicals (OH). viu.ca

VOC Oxidation: this compound reacts with OH radicals, forming peroxyacyl radicals. viu.ca

Ozone Formation: These peroxy radicals can then react with nitric oxide (NO) to form nitrogen dioxide (NO₂) and other products. The photolysis of this regenerated NO₂ leads to the production of ground-level ozone (O₃), a major component of smog. omicsonline.orgcopernicus.orgmst.dk

Studies have identified this compound as one of the many carbonyl compounds present in urban atmospheres that contribute to ozone formation potential (OFP). copernicus.orgmdpi.comjenvoh.commdpi.com While formaldehyde (B43269) and acetaldehyde (B116499) are often the most significant contributors to the OFP of carbonyls, higher aldehydes like this compound also play a role. copernicus.orgmdpi.com The presence of this compound in urban air, with measured concentrations varying depending on location and time, directly links it to the chemistry of smog episodes. mdpi.comjenvoh.com

Recent research has highlighted a previously underestimated role for higher aldehydes, including this compound, in the regeneration of hydroxyl radicals in the atmosphere. researchgate.netresearchgate.netresearchgate.net This process, termed the Higher Aldehyde Mechanism (HAM), is particularly important in regions with low nitrogen oxide and high volatile organic compound concentrations. researchgate.netresearchgate.net

The proposed mechanism involves the following steps:

Formation of Carbonyl Peroxy Radicals: The initial reaction of this compound with OH radicals leads to the formation of a carbonyl organic peroxy radical (R(CO)O₂). researchgate.net

H-migration: This radical undergoes rapid intramolecular hydrogen migration (H-migration) to form unsaturated hydroperoxyl-carbonyls (HPCs). researchgate.netresearchgate.net

Photolysis and OH Generation: These HPCs can then undergo photolysis (breakdown by sunlight) to generate OH radicals. researchgate.netresearchgate.netresearchgate.net

This autoxidation pathway for higher aldehydes provides a significant OH regeneration mechanism that can help explain discrepancies between modeled and observed OH concentrations in certain atmospheric environments. researchgate.net The HAM, with this compound as a key example, can be a more significant source of OH radicals than the well-established isoprene (B109036) autoxidation mechanism under certain conditions. researchgate.netresearchgate.net This newly identified chemistry has important implications for our understanding of tropospheric oxidation capacity and air pollution. researchgate.net

During the nighttime, when the concentration of OH radicals is very low, the primary atmospheric loss process for many VOCs, including this compound, is reaction with the nitrate (B79036) radical (NO₃). umn.eduresearchgate.netrsc.org The NO₃ radical is formed from the reaction of nitrogen dioxide (NO₂) with ozone (O₃). copernicus.org

The reaction of this compound with NO₃ radicals proceeds primarily through the abstraction of the aldehydic hydrogen atom. copernicus.orgcopernicus.org

Table 2: Rate Constants for the Reaction of this compound with NO₃ Radicals

Rate Constant (cm³ molecule⁻¹ s⁻¹) Temperature (K) Reference
1.41 x 10⁻¹⁴ 296 researchgate.net

While the reaction with OH radicals is the dominant daytime sink, the reaction with NO₃ radicals can be a significant loss process for this compound at night, particularly in polluted environments with high concentrations of NOx. umn.eduresearchgate.netcopernicus.org The lifetime of this compound with respect to reaction with NO₃ radicals can be on the order of a few hours under typical nighttime conditions. researchgate.net

Biodegradation and Environmental Persistence

When this compound is released into soil or water, its environmental fate is largely determined by biodegradation processes. texas.gov

Aerobic biodegradation is the breakdown of organic compounds by microorganisms in the presence of oxygen. omicsonline.org Studies have shown that this compound is readily biodegradable under aerobic conditions. sigmaaldrich.com

In a standard 28-day test, this compound exhibited 64.1% biodegradation, classifying it as readily biodegradable. sigmaaldrich.com This suggests that if this compound enters soil or water environments with sufficient oxygen, it is not expected to persist for long periods. texas.gov The process of aerobic biodegradation involves microorganisms utilizing the organic compound as a source of carbon and energy, ultimately breaking it down into simpler substances like carbon dioxide and water. omicsonline.orgloureirotreatability.comepa.gov

Environmental Monitoring and Occurrence

This compound has been detected in various environmental media, including air, water, and soil, as well as in occupational settings. nih.gov

Detection in Air (Indoor and Outdoor)

This compound is a known indoor and outdoor air pollutant. nih.gov Its presence in the air is attributed to both natural and synthetic sources. nih.gov

Indoor Air:

this compound has been detected in indoor air, with sources including building materials like particle board with glued-on carpet and plywood coated with polyurethane. oecd.org

Emission rates from these materials have been measured at 0.031 and 0.014 mg/m²/hr, respectively. oecd.orgtexas.gov

In a study at an EPA headquarters building, this compound was found in 18 out of 20 air samples at concentrations ranging from 0.5 to 1.9 µg/m³. nih.gov

Outdoor Air:

Ambient air monitoring has confirmed the presence of this compound in various locations.

Near the Kin-Buc Waste Disposal Site in New Jersey, concentrations ranged from non-detectable to 38 µg/m³. oecd.orgtexas.gov

In the Netherlands, mean and maximum concentrations at three sites were 0.05 ppb and 0.40 ppb, respectively. oecd.orgtexas.gov

Four urban sites in Stockholm, Sweden, showed mean 1-hour concentrations between 0.15 and 1.07 ppb. oecd.org

On the Pomona College campus in Claremont, CA, ambient levels ranged from < 0.1 to 0.6 ppb. oecd.orgtexas.gov

It was also detected in the Kanawha Valley, WV, and the Shenandoah Valley, VA. oecd.org

Detection in Water (Wastewater and Drinking Water)

This compound has been identified as a contaminant in both wastewater and drinking water. nih.gov

Drinking Water: In an EPA survey of ten U.S. cities, this compound was detected in the drinking water of Ottumwa, Iowa, at a concentration of approximately 0.5 µg/L. oecd.orgtexas.gov It was not detected in the drinking water of nine other cities, including Miami, FL, and Seattle, WA. oecd.orgtexas.gov The formation of aldehydes in drinking water can be a result of disinfection processes like ozonation and chlorination. researchgate.net

Wastewater: this compound has been detected in wastewater treatment plant effluent. chemycal.com

Presence in Soils and Sediments

This compound has been detected in soils and sediments. nih.gov Due to its estimated Koc value of 25, it is expected to have very high mobility in soil. echemi.com Its high vapor pressure and Henry's Law constant suggest that it will readily volatilize from both moist and dry soil surfaces. ymparisto.fiechemi.com Fugacity modeling indicates that if released to the environment, a small percentage (0.961%) is expected to partition to soil, with an even smaller amount (<0.1%) partitioning to sediment. oecd.org

Occupational Exposure Monitoring

Workplace exposure to this compound is a recognized concern, and monitoring methods have been established. nih.gov

The National Institute for Occupational Safety and Health (NIOSH) has established a recommended exposure limit (REL) of 50 ppm as a time-weighted average (TWA). nih.gov

The Occupational Safety and Health Administration (OSHA) has also set a permissible exposure limit (PEL) of 50 ppm TWA. nih.govosha.gov

Monitoring is conducted by collecting air samples on glass fiber filters coated with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with this compound to form a stable derivative that can be analyzed using high-performance liquid chromatography (HPLC). osha.govosha.gov

NIOSH estimated that 1,557 workers in the USA, including 276 females, were potentially exposed to pentanal between 1981 and 1983. texas.gov

Toxicological and Biological Activity Research

Mechanistic Toxicology of Aldehydes

Aldehydes are reactive compounds known to exert toxicity through various mechanisms, including the formation of covalent bonds with biological macromolecules like proteins, DNA, and lipids. researchgate.net This reactivity can disrupt cellular processes and lead to cytotoxicity. researchgate.net The toxic effects of aldehydes are influenced by the cell's ability to detoxify these compounds. tufts.educam.ac.uk When detoxification pathways are overwhelmed or inhibited, the potential for acute and chronic toxicity increases. nih.gov

The primary metabolic pathway for valeraldehyde in the body is oxidation to its corresponding carboxylic acid, valeric acid. oecd.org This biotransformation is catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. oecd.orgwikipedia.org ALDH enzymes are critical for detoxifying both endogenous and exogenous aldehydes. wikipedia.orgfrontiersin.org

The general mechanism for the NAD(P)+-dependent oxidation of an aldehyde by ALDH involves several steps:

A cysteine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the aldehyde substrate. tufts.eduwikipedia.org

This leads to the formation of a tetrahedral thiohemiacetal intermediate. tufts.edufrontiersin.orgresearchgate.net

A hydride ion is then transferred from the intermediate to the NAD+ cofactor, forming NADH. tufts.eduwikipedia.org

The resulting thioester intermediate is subsequently hydrolyzed by a water molecule, releasing the carboxylic acid (valeric acid) and regenerating the free enzyme. wikipedia.orgfrontiersin.orgresearchgate.net

This metabolic conversion means that systemic exposure to this compound results in exposure to valeric acid, and the toxicity of the latter is often considered when evaluating the systemic hazards of this compound. oecd.org

The genotoxic potential of this compound has been evaluated in a variety of assays, yielding mixed results.

In Vitro Studies: this compound has generally tested negative in bacterial reverse mutation assays (Ames test) using various Salmonella typhimurium strains (TA98, TA100, TA102, TA104, TA1535, TA1537), both with and without metabolic activation. oecd.orgindustrialchemicals.gov.au However, some studies have indicated genotoxic activity in mammalian cells. For instance, this compound induced dose-dependent increases in mutation frequency in Chinese hamster V-79 lung cells. nih.gov In an unscheduled DNA synthesis (UDS) assay, it produced a modest but statistically significant increase in DNA repair synthesis in rat hepatocytes, but was negative in human hepatocytes. nih.govindustrialchemicals.gov.au In Chinese hamster ovary (CHO) cells, this compound was found to cause DNA single-strand breaks. industrialchemicals.gov.au Conversely, it did not induce sister chromatid exchanges (SCE) in cultured human lymphocytes. nih.gov

Interactive Table: Summary of this compound Genotoxicity Studies

Assay Type System/Cell Line Metabolic Activation Result Citation
Bacterial Reverse Mutation S. typhimurium (various strains) With & Without Negative oecd.orgindustrialchemicals.gov.au
Gene Mutation Chinese Hamster V79 Cells Not Specified Positive nih.gov
DNA Damage (Alkaline Elution) Chinese Hamster Ovary (CHO) Cells Without Positive (Single-strand breaks) industrialchemicals.gov.aunih.gov
DNA Repair (UDS) Rat Hepatocytes Not Specified Positive (Weak) nih.govindustrialchemicals.gov.au
DNA Repair (UDS) Human Hepatocytes Not Specified Negative nih.govindustrialchemicals.gov.au
Sister Chromatid Exchange (SCE) Human Lymphocytes Not Specified Negative nih.gov
Umu Test S. typhimurium TA1535/psk1002 With Positive (Weak) nih.gov
Umu Test S. typhimurium TA1535/psk1002 Without Negative nih.gov

Aldehydes, including this compound, are electrophilic and can react with nucleophilic sites on proteins, leading to the formation of covalent adducts and protein cross-linking. researchgate.net This binding is a key mechanism of aldehyde toxicity, as it can alter protein structure and function. researchgate.nettufts.edu

The primary mechanisms of protein binding involve:

Schiff Base Formation: The aldehyde group reacts with the primary amine groups of amino acid residues, particularly the ε-amino group of lysine, to form a Schiff base. researchgate.net

Michael Addition: α,β-Unsaturated aldehydes can undergo Michael addition reactions with nucleophilic groups. While this compound is a saturated aldehyde, this is a common pathway for other aldehydes produced during lipid peroxidation. researchgate.net

Reaction with Thiol Groups: Aldehydes can react with the sulfhydryl (thiol) groups of cysteine residues. nih.govresearchgate.net This can lead to the formation of thiohemiacetals. nih.gov

These interactions are generally reversible but can become irreversible, potentially leading to loss of protein function, enzyme inhibition, and disruption of cellular structures like the cytoskeleton. researchgate.netjiwaji.edunih.gov For instance, studies have shown that pentanal (this compound) and hexanal (B45976) can interact with microtubular proteins, affecting their polymerization and biological activity. nih.gov This interaction does not appear to involve sulfhydryl groups. nih.gov

This compound has been shown to induce DNA damage. nih.govcdc.gov The primary type of damage observed is the formation of DNA single-strand breaks or lesions that are converted to breaks under alkaline conditions. industrialchemicals.gov.aunih.gov This was demonstrated in Chinese hamster ovary (CHO) cells using the alkaline elution technique. nih.gov In the same study, this compound did not appear to cause DNA cross-linking, a mechanism observed with other aldehydes like formaldehyde (B43269) and acetaldehyde (B116499). nih.gov

The genotoxicity of aldehydes is often linked to the formation of DNA adducts, which are products of the covalent reaction between the aldehyde and DNA bases. cam.ac.uk This adduct formation can interfere with DNA replication and transcription, leading to mutations if not repaired. uni-mainz.de While this compound's cross-linking potential appears low, the formation of other DNA lesions contributes to its genotoxicity profile. industrialchemicals.gov.aunih.gov

This compound is not only a toxic agent but also an endogenous product of lipid peroxidation. nih.govresearchgate.net Lipid peroxidation is a free-radical-driven chain reaction that degrades polyunsaturated fatty acids (PUFAs) in cell membranes. emich.edunih.gov The process generally occurs in three stages: initiation, propagation, and termination. nih.gov

Initiation: A reactive oxygen species (ROS), such as the hydroxyl radical (HO•), abstracts a hydrogen atom from a PUFA, creating a carbon-centered lipid radical (L•). nih.gov

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive radical can then abstract a hydrogen from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction. nih.gov

Termination: The chain reaction terminates when radicals react with each other or with an antioxidant to form stable, non-radical products. nih.gov

The decomposition of lipid hydroperoxides formed during this process yields a complex mixture of secondary products, including a variety of aldehydes such as malondialdehyde, 4-hydroxynonenal, hexanal, and pentanal (this compound). emich.edumdpi.comoup.com Therefore, conditions of oxidative stress that promote lipid peroxidation can lead to the endogenous formation of this compound, contributing to cellular damage. nih.gov

Health Effects and Pathogenesis

Exposure to this compound is primarily associated with local irritant effects at the site of contact. oecd.org The pathogenesis of these effects is rooted in the chemical reactivity of the aldehyde group, as described in the preceding sections.

Interactive Table: Summary of this compound Health Effects

Effect Type Observation Species Citation
Acute Toxicity (Oral) Low toxicity; LD50 = 4590 mg/kg Rat oecd.org
Acute Toxicity (Dermal) Low toxicity; LD50 = 4865 mg/kg; Necrosis at application site Rabbit oecd.org
Acute Toxicity (Inhalation) Moderate toxicity; 50% mortality at 4000 ppm for 4 hours Rat oecd.org
Skin Irritation Severe irritation and necrosis with pure liquid Rabbit, Guinea Pig oecd.orgchemicalbook.com
Eye Irritation Severe irritation Rabbit chemicalbook.com
Respiratory Irritation Upper respiratory tract irritant; high vapor exposure may cause nausea and headache Animal, Human nih.govoecd.org
Systemic Toxicity Systemic effects not observed in repeated-dose studies with analogues; toxicity is localized Animal oecd.org

The primary health effects include:

Irritation: this compound is a corrosive liquid that causes severe skin and eye irritation, potentially leading to necrosis at the site of contact. oecd.orgchemicalbook.com Inhalation of its vapors can irritate the nose, throat, and upper respiratory tract. oecd.orgnj.gov

Pathogenesis: The underlying pathogenesis involves the non-specific reaction of the aldehyde with proteins and other macromolecules in the epithelial tissues of the skin, eyes, and respiratory tract. This interaction disrupts cellular function, triggers inflammatory responses, and can lead to cell death and tissue damage (necrosis). researchgate.netoecd.org In repeated-dose inhalation studies with structural analogues like n-butyraldehyde, toxicity was characterized by localized lesions in the nasal cavity, such as inflammation and squamous metaplasia, rather than systemic effects. oecd.orgindustrialchemicals.gov.au The health effects are therefore primarily a consequence of portal-of-entry cytotoxicity.

Irritant Effects (Respiratory, Skin, Eye)

This compound is recognized as a significant irritant. It is a corrosive liquid that has been shown to cause severe irritation and necrosis to the skin and eyes in animal studies. epa.gov Research on guinea pigs and rabbits has demonstrated these pronounced effects. oecd.org In animal models, this compound also acts as an upper respiratory tract irritant. epa.gov

Exposure to this compound vapor is capable of causing irritation to the eyes, nose, and respiratory tract. texas.govoecd.org High concentrations of vapor may lead to symptoms such as nausea, vomiting, and headaches. texas.gov The compound is classified as a skin and mucous membrane irritant, capable of producing a burning sensation upon contact. oecd.org Safety data sheets categorize this compound as causing both skin irritation (Category 2) and serious eye irritation (Category 2/2A). oecd.orgregulations.gov

Interestingly, human studies show a threshold for these effects. A 48-hour closed-patch test on human subjects using this compound at a 2% concentration in petrolatum produced no irritation. texas.gov

Systemic Toxicity (e.g., Hematology, Clinical Chemistry)

Direct research on the repeated-dose systemic toxicity of this compound is not available. epa.gov Therefore, its potential systemic effects are often evaluated through data from structurally similar aliphatic aldehydes, such as n-butyraldehyde and propionaldehyde (B47417), and its primary metabolite, valeric acid. epa.gov While studies on these analogous aldehydes have shown some effects on hematology and clinical chemistry, significant systemic toxicity has generally not been observed. epa.gov

In studies involving the analogue n-butyraldehyde , the findings related to hematology and clinical chemistry have been minor and often not considered toxicologically significant. A 4-week inhalation study in rats exposed to concentrations up to 921 ppm resulted in slightly depressed red blood cell counts in males and slightly elevated hemoglobin in females at the highest dose, with clinical chemistry results remaining within normal biological limits. texas.gov Another study noted an increased reticulocyte count at a low oral dose, which was deemed incidental, and an increase in alanine (B10760859) aminotransferase at a high dose of 600 mg/kg/day. hpa.gov.tw

For propionaldehyde , hematological effects observed in male rats exposed to 1,500 ppm included elevated erythrocyte counts and corresponding increases in hemoglobin and hematocrit values. epa.govepa.gov These changes were interpreted as being consistent with and indicative of dehydration rather than direct systemic toxicity. epa.govepa.gov

Neurodegenerative Disease Associations

Recent research has tentatively linked this compound to neurodegenerative disorders. A 2025 study focused on identifying potential biomarkers for Parkinson's disease (PD) by analyzing the volatile organic compounds (VOCs) in human ear wax. The study identified pentanal (an alternative name for this compound) as one of four VOCs that were significantly different in individuals with PD compared to a control group. This finding suggests that pentanal could serve as a potential biomarker for the early screening of Parkinson's disease. cdc.gov

Risk Assessment and Hazard Identification

Comparison with Analogous Aliphatic Aldehydes

The risk assessment of this compound heavily relies on comparisons with other aliphatic aldehydes due to their similar structures, reactivities, and toxicological effects, particularly respiratory irritation. epa.gov Data from propionaldehyde, n-butyraldehyde, isobutyraldehyde (B47883), and isothis compound (B47997) are commonly used to address data gaps for this compound. epa.govoecd.org Like other aldehydes in its class, this compound is metabolized in the body to its corresponding acid, valeric acid. epa.gov

Key findings from studies on analogous aldehydes include:

Repeated-Dose Toxicity : Studies on n-butyraldehyde, isobutyraldehyde, and propionaldehyde have demonstrated localized lesions resulting from irritation, as well as mortality at higher doses. epa.gov

Inhalation Effects : A 13-week inhalation study on n-butyraldehyde caused nasal lesions in rats and dogs at all tested concentrations, while a subsequent 12-week study established a No-Observed-Adverse-Effect Concentration (NOAEC) of 50 ppm for its vapor in rats. epa.gov A longer, 103-week study with isobutyraldehyde also resulted in non-neoplastic nasal lesions in rats and mice. epa.gov

Systemic Toxicity NOAEL : For analogous aldehydes, the No-Observed-Adverse-Effect Level (NOAEL) for systemic effects following oral administration is considered to be 300 mg/kg/day in rats. Effects on blood were noted at dosages above 600 mg/kg/day for n-butyraldehyde. oecd.org For inhalation, the NOAEL for systemic toxicity is generally above 150 ppm. oecd.org

Occupational Exposure Limits and Standards

Various national and international bodies have established occupational exposure limits (OELs) for this compound to protect workers from its irritant effects. These limits are typically expressed as a Time-Weighted Average (TWA), which is the average exposure over a standard 8-hour workday.

OrganizationJurisdictionLimit TypeValue (ppm)Value (mg/m³)Citation
ACGIHUSA (Guideline)TLV-TWA50 ppm176 mg/m³ texas.govhpa.gov.twepa.gov
OSHAUSA (Regulation)PEL-TWA50 ppm175 mg/m³ regulations.govhpa.gov.tw
NIOSHUSA (Recommendation)REL-TWA50 ppm175 mg/m³ texas.govepa.gov
CAL/OSHAUSA (California)PEL-TWA50 ppm175 mg/m³ hpa.gov.tw
-NetherlandsMAC-175 mg/m³

Applications and Derivatives Research

Intermediate in Organic Synthesis

Valeraldehyde is a key precursor in the production of several valuable organic compounds. Its reactive aldehyde group allows for a variety of chemical transformations, making it a versatile intermediate.

This compound is a primary intermediate in the industrial production of 1-pentanol, also known as n-pentanol or amyl alcohol. saiper.comnih.govalfachemic.com The synthesis is typically achieved through the hydrogenation of this compound. nih.govalfachemic.com This process involves the addition of hydrogen across the carbonyl double bond, converting the aldehyde functional group into a primary alcohol. The reaction is generally carried out in the presence of a metal catalyst. For instance, a 5% Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst has been studied for the liquid-phase hydrogenation of n-valeraldehyde to n-amyl alcohol. researchgate.net Industrially, this conversion is often preceded by the hydroformylation of 1-butene (B85601) to produce the this compound feedstock. wikipedia.org

This compound serves as a starting material for the synthesis of 1-aminopentane, also known as pentylamine. nih.govwikipedia.org This conversion is achieved through a process called reductive amination. wikipedia.orgmasterorganicchemistry.com In this reaction, this compound first reacts with an amine, such as ammonia (B1221849), to form an intermediate imine. wikipedia.org This imine is then reduced to form the final amine product, 1-aminopentane. wikipedia.orgorganic-chemistry.org This method is a common and efficient way to synthesize amines from aldehydes. wikipedia.org

This compound is a critical precursor for the production of 2-propylheptanol (2-PH) and its derivatives, which are used in the manufacturing of plasticizers and surfactants. intratec.usintratec.usintratec.us The synthesis begins with the aldol (B89426) condensation of two molecules of n-valeraldehyde. intratec.us This self-condensation reaction, typically catalyzed by a base like sodium hydroxide, forms 2-propyl-2-heptenal and water. intratec.usgoogle.com The resulting α,β-unsaturated aldehyde, 2-propyl-2-heptenal, is then hydrogenated to yield the saturated alcohol, 2-propylheptanol. intratec.usgoogle.comwikipedia.org This hydrogenation can be performed in a single stage or two successive stages. google.com Research has also explored one-pot synthesis methods, combining the aldol condensation and hydrogenation steps to improve efficiency and reduce costs. rsc.orgrsc.org Various catalysts, including nickel-based systems, have been investigated to optimize this direct synthesis. rsc.orgrsc.org

Polymer and Rubber Industry Applications

Beyond its role as a synthetic intermediate, this compound also has direct applications in the polymer and rubber industries.

This compound is utilized as a polymer modifier. nih.govbibliotekanauki.pl In the context of polymer chemistry, a modifier is a substance added to a polymer to alter its properties. When used in this capacity, this compound can influence the final characteristics of the polymer. For instance, it has been noted that when rubber is exposed to this compound, the chemical can interact with the rubber's plasticizers, potentially causing them to leach out, which can weaken the material. marcorubber.com It can also cause rubber to swell and become brittle. marcorubber.com The reaction of this compound with polyols like D-sorbitol to form acetals has been studied as a way to reduce the aldehyde content in materials like poly(ethylene terephthalate). researchgate.net

Rubber Accelerator

This compound is utilized in the manufacturing of rubber accelerators. oecd.orgnih.govsaiper.comspectrumchemical.comsigmaaldrich.comgoogle.com These accelerators are crucial additives in the vulcanization process of rubber, helping to increase the speed of the reaction and improve the final properties of the rubber product. While it is considered a minor use, its function as a rubber accelerator additive is noted in various chemical and industrial resources. oecd.orgsaiper.com

Derivatives with Biological Significance

This compound serves as a starting material for the synthesis of various molecules with potential biological and pharmaceutical importance.

Chiral N-Substituted 1,2-Amino Alcohols

Chiral N-substituted 1,2-amino alcohols are important structural motifs present in many bioactive compounds and pharmaceuticals. nih.gov Research has demonstrated enzymatic pathways to synthesize these complex molecules. One such method involves a one-pot, two-step enzymatic process starting from simple aldehydes. nih.gov This process can utilize a benzaldehyde (B42025) lyase for hydroxymethylation, followed by asymmetric reductive amination with imine reductases (IREDs) to produce the desired chiral N-substituted 1,2-amino alcohols with high purity. nih.gov The construction of enzyme modules, including alcohol dehydrogenases, can facilitate the synthesis of chiral α-hydroxy acids and 1,2-amino alcohols from terminal alkenes. mdpi.com Photocatalytic methods have also been developed for the direct conversion of alcohols into 1,2-amino alcohols. rsc.org

Alpha, Beta-Unsaturated Aldehydes

Alpha, beta-unsaturated aldehydes are significant intermediates in organic synthesis. This compound can be a reactant in processes designed to create these compounds. For instance, a process for preparing alpha, beta-unsaturated aldehydes involves reacting a reactant aldehyde, such as n-valeraldehyde, with formaldehyde (B43269) in the presence of a specific borosilicate crystalline molecular sieve catalyst. google.com Another approach involves the cross-dehydrogenative coupling of two different primary alcohols, which act as latent aldehydes, to form α,β-unsaturated aldehydes. researchgate.net

Complex Biomolecules and Pharmaceuticals

This compound is a building block for more complex molecules, some of which have applications in the pharmaceutical industry. researchgate.net For example, the aldol condensation of this compound with cyclopentanone (B42830) can be used to synthesize intermediates for complex biomolecules. researchgate.netd-nb.info The resulting products are important in the synthesis of various drugs. researchgate.net Furthermore, 2-propylheptanol, derived from the condensation and hydrogenation of this compound, is a precursor for plasticizers used in PVC. google.com Valeric acid, produced by the oxidation of this compound, is used to synthesize esters for cosmetics and fragrances. chembk.com

Green Chemistry Applications

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are being applied to the synthesis and use of this compound.

Sustainable Synthesis Approaches

Sustainable methods for producing and utilizing this compound are an active area of research. One approach involves the hydroformylation of butene using a rhodium-based catalyst system to produce this compound continuously and efficiently. google.com This process includes catalyst activation and separation steps to improve catalyst activity and lifespan. google.com Research into ecocatalysis explores the use of catalysts derived from ecological recycling to drive the synthesis of complex biomolecules in a more sustainable manner. researchgate.netresearchgate.net Additionally, electrocatalytic methods are being investigated to convert n-valeraldehyde, a potential environmental pollutant, into valuable products like octane, offering a green and sustainable technology for pollution control. nih.gov

Ecocatalysis Frameworks

Ecocatalysis, a cornerstone of green chemistry, focuses on the development and application of catalytic processes that are environmentally benign and sustainable. In the context of this compound, ecocatalytic frameworks are primarily explored for its self-condensation to produce 2-propyl-2-heptenal, a key intermediate for the synthesis of 2-propylheptanol, an environmentally friendly plasticizer alcohol. fishersci.ca The industrial production of 2-propylheptanol traditionally involves processes that can be energy-intensive and utilize catalysts that are difficult to recover and recycle, leading to environmental concerns. fishersci.ca Research in ecocatalysis aims to address these challenges by designing novel catalytic systems that are efficient, selective, and reusable.

Multifunctional Solid Catalysts

A significant approach in the ecocatalysis of this compound involves the use of multifunctional solid catalysts. These materials integrate different active sites onto a single solid support, enabling multiple reaction steps to occur in a one-pot synthesis, which simplifies the process, reduces energy consumption, and minimizes waste. fishersci.ca

One notable example is the direct synthesis of 2-propylheptanol (2-PH) from n-valeraldehyde using a NiO–Co3O4/Nb2O5–TiO2 catalyst. fishersci.ca This catalyst integrates acidic/basic sites for the aldol condensation of this compound and metal sites for the subsequent hydrogenation of the intermediate, 2-propyl-2-heptenal. nih.gov The introduction of Co3O4 assists in the reduction of NiO, and the formation of a Ni-Co alloy is crucial for the catalyst's stability and reusability. fishersci.ca Research has shown that optimizing the Ni/Co mass ratio and the loading of the metal oxides on the Nb2O5–TiO2 support is critical for achieving high selectivity towards 2-PH. fishersci.ca Under optimized conditions, a 2-PH selectivity of 80.4% was achieved with complete conversion of n-valeraldehyde. wikipedia.org

Another innovative approach is the use of a silica-immobilized nickel and acid ionic liquid (Ni-IL/SiO2) catalyst. nih.gov This catalyst is prepared by immobilizing an acid ionic liquid on a silica (B1680970) support, followed by the impregnation of nickel. It demonstrates excellent activity in the one-pot synthesis of 2-propylheptanol from this compound, achieving a 75.4% selectivity to 2-PH at 100% this compound conversion. nih.govfishersci.se The combination of the acidic ionic liquid for the condensation step and the nickel for the hydrogenation step within a single, reusable solid catalyst highlights the potential of this ecocatalytic framework. nih.gov

Table 1: Performance of Multifunctional Solid Catalysts in this compound Conversion

CatalystReactionThis compound Conversion (%)2-Propylheptanol Selectivity (%)Key FindingsReference
NiO–Co3O4/Nb2O5–TiO2Direct synthesis of 2-propylheptanol10080.4The Ni/Co ratio and metal oxide loading are crucial for performance and stability. fishersci.cawikipedia.org
Ni-IL/SiO2One-pot synthesis of 2-propylheptanol10075.4A novel catalyst combining an ionic liquid and a metal on a solid support. nih.govfishersci.sewikipedia.org

Metal Oxide Catalysis

Metal oxides have been extensively investigated as heterogeneous catalysts for the aldol condensation of this compound due to their tunable acid-base properties, stability, and ease of separation. nih.gov

Titanium dioxide (TiO2) has emerged as a promising catalyst for the self-condensation of n-valeraldehyde to 2-propyl-2-heptenal. nih.govnih.gov Studies have shown that the catalytic performance is influenced by the catalyst's morphology and acid-base properties. nih.gov While it has been suggested that the reaction can be either acid or base-catalyzed, research indicates that for TiO2 catalysts with a higher acid amount, the conversion of this compound is primarily an acid-catalyzed reaction. nih.govnih.gov Under optimized conditions using nano-TiO2 (anatase), a 94.6% conversion of n-valeraldehyde and a 99.1% selectivity to 2-propyl-2-heptenal have been achieved. nih.gov The catalyst also demonstrated good reusability over multiple cycles. nih.gov

The cross-aldol condensation of this compound with cyclopentanone has been studied using various metal-modified oxides like CeO2–MgO, FeO–MgO, and FeO–CaO. nih.gov This reaction is significant for producing fragrances and flavors. nih.gov The research revealed that a balance between acidic and basic sites on the catalyst surface is crucial for maximizing the yield of the desired cross-condensation product over the self-condensation of this compound. nih.gov An FeO–MgO catalyst prepared by deposition precipitation showed the highest yield of 2-pentylidenecyclopentanone (66%), demonstrating the potential of tuning catalyst properties for selective synthesis. nih.gov

Table 2: Performance of Metal Oxide Catalysts in this compound Condensation

CatalystReactionThis compound Conversion (%)Product Selectivity (%)Key FindingsReference
nano-TiO2 (anatase)Self-condensation94.699.1 (2-propyl-2-heptenal)Reaction is predominantly acid-catalyzed on this material. nih.gov
FeO–MgOCross-condensation with cyclopentanone~85 (at 92% selectivity)66 (yield of 2-pentylidenecyclopentanone)An optimal balance of acid and base sites enhances cross-condensation. nih.gov

Ionic Liquid Catalysis

Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and tunable properties. In the context of this compound, specific ionic liquids have been designed to act as efficient catalysts for its self-condensation.

An acid-base bifunctional ionic liquid, [PEmim]Cl-0.5Zn(CH3COO)2, has been shown to be effective for the self-condensation of n-valeraldehyde. nih.gov This catalyst yielded a 2-propyl-2-heptenal selectivity of 86.6% at a this compound conversion of 94.7%. nih.gov The bifunctional nature of the ionic liquid, possessing both acidic and basic sites, is key to its catalytic activity in the aldol condensation reaction. The ability to tune the properties of ionic liquids makes them a versatile platform for developing ecocatalytic processes.

Q & A

Basic: What analytical methods are most reliable for quantifying valeraldehyde in complex matrices, and what are their limitations?

Answer:
this compound is commonly quantified using HPLC with LpDNPH derivatization (EPA Method TO-11/IP-6A and ASTM® D5197) or GC-IMS (Gas Chromatography-Ion Mobility Spectrometry). HPLC with DNPH offers high specificity for aldehydes but may show variable recovery rates (e.g., 80–90% for this compound and isothis compound due to incomplete derivatization) . GC-IMS provides rapid detection with sensitivity down to femtomolar levels but requires calibration against matrix-specific standards to avoid interference from co-eluting compounds . For environmental samples, static headspace GC-MS is recommended to minimize matrix effects .

Advanced: How can researchers resolve contradictions in this compound’s toxicity data, particularly when extrapolating from non-specific thresholds like TLVs?

Answer:
The ACGIH TLV for this compound (50 ppm) is based on analogy to acetaldehyde’s irritancy, not this compound-specific data . To address this, researchers should:

  • Conduct in vitro assays (e.g., cytotoxicity in human epithelial cells) to establish mechanism-based thresholds.
  • Use physiologically based pharmacokinetic (PBPK) modeling to refine exposure limits, incorporating this compound’s partition coefficients (e.g., logP = 1.3) and metabolic pathways (e.g., oxidation to valeric acid) .
  • Compare results with structurally similar aldehydes (e.g., hexanal) to identify trends in toxicity .

Advanced: What experimental designs are optimal for studying this compound’s potential carcinogenicity or reproductive toxicity given limited existing data?

Answer:

  • Chronic exposure studies : Use rodent models with controlled inhalation chambers (e.g., 10–100 ppm this compound vapor) over 18–24 months, monitoring biomarkers like DNA-adduct formation in nasal epithelium .
  • Epigenetic assays : Evaluate histone modification or DNA methylation changes in exposed cell lines (e.g., HepG2) to assess non-genotoxic carcinogenic potential .
  • Multi-omics integration : Combine transcriptomic and metabolomic data to identify pathways altered by this compound, such as oxidative stress response or lipid peroxidation .

Basic: How should researchers report contradictory data on this compound’s stability and reactivity in environmental matrices?

Answer:

  • Specify experimental conditions (pH, temperature, UV exposure) in detail, as this compound degrades faster in acidic or UV-rich environments .
  • Use mass balance studies to track this compound’s transformation products (e.g., valeric acid) and quantify recovery rates in stability tests .
  • Report inconsistencies with standardized methods (e.g., ASTM D5197) and propose modifications, such as adjusting derivatization time or sampler capacity .

Advanced: What strategies improve the selectivity of this compound detection in mixtures with structurally similar aldehydes?

Answer:

  • Chromatographic optimization : Use SUPELCOSIL™ LC-18 columns with gradient elution (acetonitrile/water) to separate this compound from isothis compound and tolualdehyde .
  • Sensor-based approaches : Develop olfactory-nanovesicle biosensors functionalized with this compound-binding receptors to enhance selectivity in real-time monitoring .
  • Chemometric analysis : Apply PCA (Principal Component Analysis) to GC-IMS datasets to distinguish this compound peaks from co-eluting aldehydes .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to maintain airborne concentrations below the TLV (50 ppm) .
  • PPE : Wear nitrile gloves and goggles to prevent dermal/ocular irritation (LD₅₀ for skin exposure in rabbits: 5 mL/kg) .
  • Spill management : Neutralize spills with sodium bisulfite to convert this compound to a less volatile sulfonate derivative .

Advanced: How can researchers integrate computational and experimental approaches to predict this compound’s environmental fate?

Answer:

  • QSAR modeling : Predict biodegradation rates using this compound’s octanol-water partition coefficient (logKow = 1.47) and aerobic degradation pathways .
  • Microcosm studies : Simulate aquatic ecosystems to measure this compound’s half-life under varying oxygen levels (e.g., t₁/₂ = 2–7 days in aerobic vs. anaerobic sediments) .
  • Ecotoxicology assays : Use Daphnia magna to assess chronic toxicity (EC₅₀) and bioaccumulation potential .

Basic: What steps ensure reproducibility in this compound synthesis and purification for experimental studies?

Answer:

  • Synthesis : Catalyze pentanol oxidation with pyridinium chlorochromate (PCC) under inert atmosphere to minimize side reactions .
  • Purification : Distill at 103°C (boiling point) and verify purity via FT-IR (C=O stretch at 1720 cm⁻¹) and GC-FID (>98% purity) .
  • Storage : Keep under nitrogen at 4°C to prevent autoxidation to valeric acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.